delta-2-Ceftazidime

概要

説明

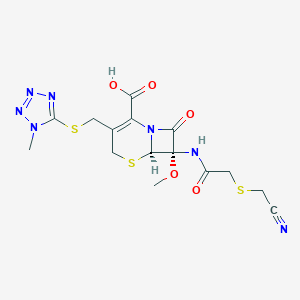

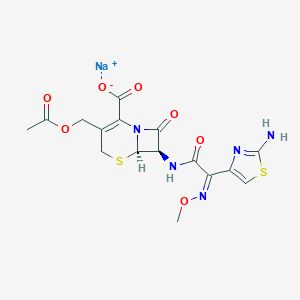

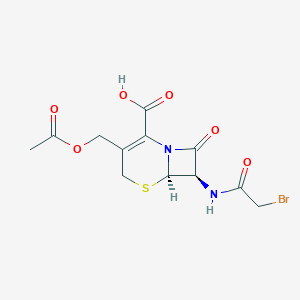

Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug for parenteral administration . It is the pentahydrate of pyridinium, 1- [ [7- [ [ (2-amino-4-thiazolyl) [ (1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-en-3-yl]methyl]-, hydroxide, inner salt .

Synthesis Analysis

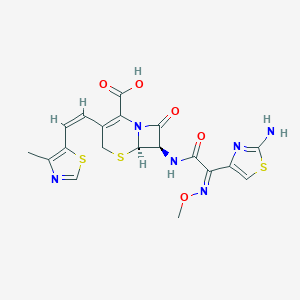

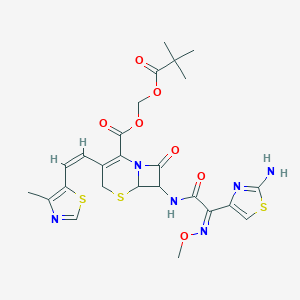

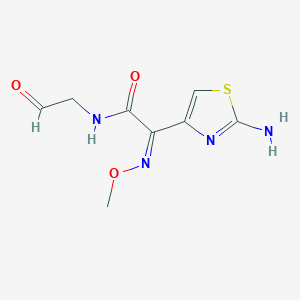

Complexes of Co (II), Ni (II) and Cu (II) with the Schiff base (LH) derived from ceftazidime and salicylaldehyde were synthesized . The proposed structures of the new metal complexes were based on the results of elemental analyses, molar conductivity, IR, DRUV and 1 H NMR spectra, effective magnetic moment and thermal analysis .Molecular Structure Analysis

Structural comparison with these enzymes showed that the CMY-185 free-form structure is quite similar to the structure of CMY-2 and CMY-136 with the root-mean-square deviation (RMSD) values of 0.45 and 0.52 Å, respectively .Chemical Reactions Analysis

The conformational changes and binding of ceftazidime in response to transition metals were identified by IR, electronic spectra, ESR, and magnetic susceptibility . Also, thermal analysis of ceftazidime and its metal complexes was conducted based on thermo-gravimetric and differential analysis curves .Physical And Chemical Properties Analysis

The high prevalence of infections caused by antibiotic-resistant bacteria has stimulated the development of new therapeutic strategies . Polymeric materials have aroused the interest of many researchers because of their large field of applications .科学的研究の応用

Antimicrobial Resistance Studies

Delta-2-Ceftazidime has been studied in the context of antimicrobial resistance. For example, an outbreak of ceftazidime-resistant gram-negative bacillary infections in pediatric cancer patients was linked to the production of a novel beta-lactamase (TEM-26) that hydrolyzed ceftazidime (Naumovski et al., 1992). Additionally, the emergence of ceftazidime-avibactam resistance in a KPC-3-expressing Klebsiella pneumoniae isolate highlights the evolving challenge of antimicrobial resistance (Humphries et al., 2015).

Pharmacokinetic Studies

The pharmacokinetics of delta-2-Ceftazidime and related compounds have been analyzed using methods like micellar electrokinetic chromatography, contributing to the understanding of the drug's behavior in the body (Porrà et al., 1998). This type of research is crucial for optimizing drug dosing and efficacy.

Drug Stability and Impurities

Research on the stability of reconstituted solutions of ceftazidime for injections using HPLC and CE methods provides insights into the drug's shelf life and safe storage conditions (Farina et al., 1999). The identification and characterization of impurities like delta-2-ceftazidime isomer are crucial for ensuring drug safety and efficacy.

Therapeutic Efficacy

Studies have evaluated the clinical efficacy of ceftazidime in various conditions. For instance, its effectiveness in treating serious infections, particularly those caused by nosocomial pathogens, has been documented (Rains et al., 1995). Another study highlighted the in vitro efficacy of ceftazidime against SARS-CoV-2 by blocking the spike protein-ACE2 interaction, suggesting potential repurposing for COVID-19 treatment (Lin et al., 2020).

Interaction with Essential and Trace Elements

The interaction of ceftazidime with essential and trace elements has been studied to understand how these elements might affect the drug's antimicrobial activity (Arayne et al., 2001). This research is important for understanding drug interactions and optimizing therapeutic outcomes.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,15?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKHKETXQNDOKF-YTAHGSIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142935 | |

| Record name | delta-2-Ceftazidime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta-2-Ceftazidime | |

CAS RN |

1000980-60-8 | |

| Record name | delta-2-Ceftazidime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000980608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-2-Ceftazidime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.-2-CEFTAZIDIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97OBN5O836 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride](/img/structure/B193802.png)

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193809.png)

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)